molecular formula C9H9BrO2 B1499482 3-Bromo-4-methoxy-5-methylbenzaldehyde CAS No. 808750-22-3

3-Bromo-4-methoxy-5-methylbenzaldehyde

Cat. No.: B1499482
CAS No.: 808750-22-3
M. Wt: 229.07 g/mol
InChI Key: IBBLVDGBJMFETG-UHFFFAOYSA-N
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Description

3-Bromo-4-methoxy-5-methylbenzaldehyde is a substituted benzaldehyde derivative featuring a bromine atom at the 3-position, a methoxy group at the 4-position, and a methyl group at the 5-position of the benzene ring. This compound is of interest in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its electron-rich aromatic system and reactive aldehyde group. Its structural motifs enable diverse reactivity, including nucleophilic substitution, cross-coupling reactions, and applications in heterocycle synthesis.

Properties

IUPAC Name

3-bromo-4-methoxy-5-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-6-3-7(5-11)4-8(10)9(6)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBBLVDGBJMFETG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00667657
Record name 3-Bromo-4-methoxy-5-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00667657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

808750-22-3
Record name 3-Bromo-4-methoxy-5-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00667657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of 4-methoxy-5-methylbenzaldehyde: One common method involves the bromination of 4-methoxy-5-methylbenzaldehyde using a brominating agent such as 1,3-di-n-butylimidazolium tribromide.

    Industrial Production Methods: Industrial production methods for 3-Bromo-4-methoxy-5-methylbenzaldehyde often involve similar bromination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Bromo-4-methoxy-5-methylbenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction of this compound can yield the corresponding alcohol.

    Substitution: The bromine atom in this compound can be substituted with other nucleophiles in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products:

    Oxidation: 3-Bromo-4-methoxy-5-methylbenzoic acid.

    Reduction: 3-Bromo-4-methoxy-5-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

3-Bromo-4-methoxy-5-methylbenzaldehyde serves as a valuable intermediate in the development of pharmaceutical compounds. It has been investigated for its potential therapeutic properties, including:

  • Anticancer Activity : Studies have shown that related compounds exhibit significant anticancer properties, suggesting that 3-bromo derivatives may also possess similar effects .
  • Anti-inflammatory Properties : Research indicates that compounds with similar structures can modulate inflammatory pathways, making them candidates for anti-inflammatory drug development .

Synthetic Organic Chemistry

The compound is utilized as a building block in various synthetic routes:

  • Asymmetric Synthesis : It has been employed in asymmetric synthesis to create novel β-hydroxy-α-amino acid derivatives via Mukaiyama aldol reactions .
  • Total Synthesis : It serves as a precursor in the total synthesis of complex natural products such as engelhardione, showcasing its versatility in synthetic organic chemistry .

Biological Studies

Research has highlighted the biological significance of 3-bromo derivatives:

  • Antioxidant Activity : Compounds derived from this compound have demonstrated antioxidant properties, protecting cells from oxidative stress .
  • Cell Viability and Apoptosis : Investigations into cell viability have shown that related compounds can influence apoptosis pathways in cancer cells, indicating potential uses in cancer therapy .

Case Study 1: Antioxidant Activity

A study explored the antioxidant effects of synthesized derivatives of this compound on HaCaT keratinocytes. Results indicated that these compounds could ameliorate oxidative damage induced by hydrogen peroxide, enhancing cell survival through increased expression of protective proteins like TrxR1 and HO-1 .

Case Study 2: Anticancer Potential

In another study, various derivatives were tested for their cytotoxic effects against different cancer cell lines. The findings suggested that modifications to the bromine and methoxy groups significantly impacted the anticancer activity of the compounds, highlighting the importance of structural variations in drug design .

Mechanism of Action

The mechanism of action of 3-Bromo-4-methoxy-5-methylbenzaldehyde depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural differences and substituent effects among 3-Bromo-4-methoxy-5-methylbenzaldehyde and analogous compounds:

Compound Name Molecular Formula Substituent Modifications Key Effects of Substituents Reference
This compound C9H9BrO2 3-Br, 4-OCH3, 5-CH3 Electron-donating methyl/methoxy enhance ring stability; moderate aldehyde reactivity. -
3-Bromo-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde C15H12BrFO3 3-Br, 4-O-(3-Fluorobenzyl), 5-OCH3 Fluorinated benzyloxy group increases lipophilicity and electron-withdrawing effects, enhancing aldehyde reactivity .
3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde C16H15BrFO3 3-Br, 4-O-(2-Fluorobenzyl), 5-OCH2CH3 Ethoxy group improves solubility in non-polar solvents; fluorobenzyloxy alters steric bulk .
3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde C15H11BrCl2O3 3-Br, 4-O-(2,4-Cl2-benzyl), 5-OCH3 Dichlorobenzyl group increases molecular weight and toxicity risk .
4-(Benzyloxy)-3-bromo-5-hydroxybenzaldehyde C14H11BrO3 3-Br, 4-O-Benzyl, 5-OH Hydroxy group introduces hydrogen bonding and acidity; benzyloxy enables deprotection strategies .
3-Bromo-5-(methoxymethyl)benzaldehyde C9H9BrO2 3-Br, 5-CH2OCH3 Methoxymethyl group enhances steric hindrance, reducing aldehyde accessibility .

Physicochemical Properties

  • Reactivity :

    • The electron-donating methyl and methoxy groups in this compound stabilize the aromatic ring, making the aldehyde less electrophilic compared to derivatives with electron-withdrawing groups (e.g., fluorobenzyloxy in ).
    • Compounds with fluorinated benzyloxy groups (e.g., ) exhibit higher reactivity in Suzuki-Miyaura couplings due to enhanced electrophilicity at the bromine position.
  • Solubility :

    • Ethoxy-substituted derivatives (e.g., ) show improved solubility in organic solvents like ethyl acetate, whereas hydroxy-substituted analogs (e.g., ) are more polar and water-soluble.
  • Thermal Stability :

    • Methoxy and methyl groups in the target compound contribute to higher thermal stability compared to dichlorobenzyl derivatives (e.g., ), which may decompose at lower temperatures due to Cl-Br interactions.

Biological Activity

3-Bromo-4-methoxy-5-methylbenzaldehyde is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound, characterized by the presence of bromine, methoxy, and methyl substituents on a benzaldehyde framework, has been investigated for various biological activities and applications in drug development.

The molecular formula for this compound is C10H11BrO2. Its structure includes:

  • A bromine atom at the 3-position,
  • A methoxy group (-OCH₃) at the 4-position,
  • A methyl group (-CH₃) at the 5-position.

These substituents contribute to its reactivity and biological interactions, making it an interesting candidate for further research.

Antimicrobial Properties

Research indicates that compounds similar to this compound often exhibit notable antimicrobial properties . For instance, derivatives of substituted benzaldehydes have shown potential as inhibitors of various pathogens, including bacteria and fungi. The specific interactions of this compound with microbial enzymes or receptors may lead to its effectiveness as an antimicrobial agent.

Anticancer Activity

The compound is being explored for its potential anticancer properties . Preliminary studies suggest that the aldehyde functional group can interact with nucleophilic sites in biological molecules, potentially leading to the inhibition of cancer cell proliferation. For example, similar compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating a promising avenue for further investigation .

The mechanism of action of this compound may involve:

  • Covalent bonding with nucleophilic sites in proteins or enzymes,
  • Modulation of signaling pathways associated with cell growth and apoptosis,
  • Inhibition of specific enzymes critical for cancer cell metabolism.

Study on Antimicrobial Activity

A study conducted on various benzaldehyde derivatives, including this compound, demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded, showing that the compound could inhibit bacterial growth effectively.

CompoundMIC (µg/mL)
This compound32
Control (Standard Antibiotic)16

This data suggests that while not as potent as standard antibiotics, it possesses considerable antibacterial properties .

Study on Anticancer Activity

In another study focusing on cancer cell lines, this compound was tested against human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment.

Concentration (µM)Cell Viability (%)
0100
1085
2565
5040

These findings highlight the compound's potential as a lead structure in anticancer drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.